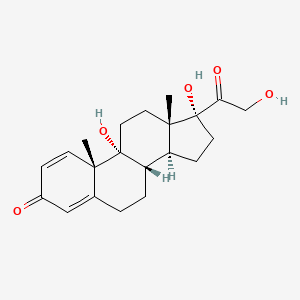
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide is a metabolite of (S)-Efavirenz, a nonnucleoside HIV-1 reverse transcriptase inhibitor . The compound has the molecular formula C20H17ClF3NO9 and a molecular weight of 507.8 . It is known for its role in the metabolism of Efavirenz, contributing to its pharmacokinetic profile.
Métodos De Preparación
The preparation of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves synthetic routes that typically include the glucuronidation of 7-HydroxyEfavirenz. The reaction conditions often involve the use of glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation of glucuronic acid to the hydroxyl group of 7-HydroxyEfavirenz . Industrial production methods may involve optimized enzymatic processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, 7-HydroxyEfavirenz.
Substitution: The glucuronide moiety can be substituted with other functional groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Efavirenz.
Biology: The compound is used in biological studies to understand the metabolic pathways of Efavirenz and its impact on cellular processes.
Medicine: It is studied for its role in the pharmacokinetics and pharmacodynamics of Efavirenz, contributing to the development of HIV treatment regimens.
Industry: The compound is used in the pharmaceutical industry for quality control and formulation studies.
Mecanismo De Acción
The mechanism of action of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves its role as a metabolite of Efavirenz. It is formed through the glucuronidation of 7-HydroxyEfavirenz by glucuronosyltransferase enzymes. This process helps in the detoxification and excretion of Efavirenz from the body. The molecular targets and pathways involved include the HIV-1 reverse transcriptase enzyme, which is inhibited by Efavirenz, and the metabolic enzymes responsible for its biotransformation .
Comparación Con Compuestos Similares
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide can be compared with other similar compounds such as:
rac-Hesperetin 7-O-beta-D-Glucuronide: Another glucuronide metabolite with similar glucuronidation processes.
7-HydroxyEfavirenz: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific role in the metabolism of Efavirenz and its contribution to the pharmacokinetic profile of the drug.
Propiedades
Fórmula molecular |
C20H17ClF3NO9 |
|---|---|
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3NO9/c21-9-5-8-10(25-18(31)34-19(8,20(22,23)24)4-3-7-1-2-7)6-11(9)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19?/m0/s1 |
Clave InChI |
BQLVNDDLDQZWTI-QRXZUTPYSA-N |
SMILES isomérico |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl)C(F)(F)F |
SMILES canónico |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



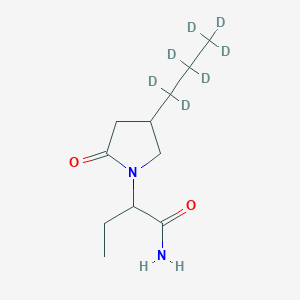

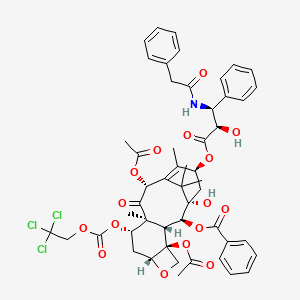
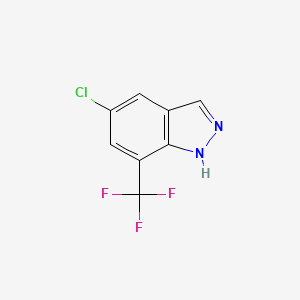
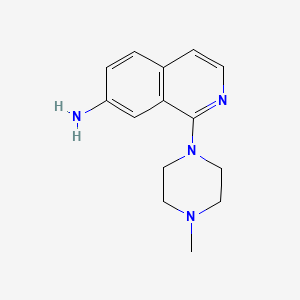
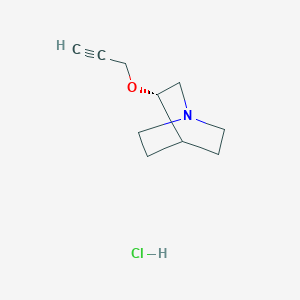




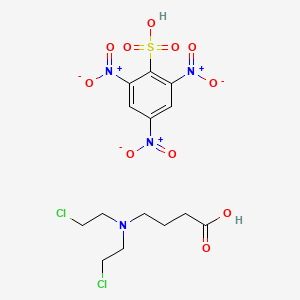
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
